molecular formula C16H11N3O2 B130572 [2,2':6',2''-Terpyridine]-4'-carboxylic acid CAS No. 148332-36-9

[2,2':6',2''-Terpyridine]-4'-carboxylic acid

Cat. No. B130572
M. Wt: 277.28 g/mol
InChI Key: ZYTWXMBGOUJDHJ-UHFFFAOYSA-N
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Description

The compound "[2,2':6',2''-Terpyridine]-4'-carboxylic acid" is a derivative of terpyridine, a ligand that is well-known for its coordination chemistry with transition metals. Terpyridines are tridentate ligands that can form stable complexes with various metal ions. The 4'-carboxylic acid functionality on the terpyridine allows for further modification and the introduction of additional functional groups, which can be useful in applications such as macromolecular chemistry and nanoscience .

Synthesis Analysis

The synthesis of 4'-functionalized 2,2':6',2''-terpyridines typically involves the reaction of 4'-chloro-2,2':6',2''-terpyridine with alkoxide nucleophiles. This method allows for the introduction of a variety of functional groups, including carboxylic acids, at the 4'-position of the terpyridine ligand. The synthesis process is straightforward and can be performed in one step, which is advantageous for creating a diverse array of functionalized terpyridines .

Molecular Structure Analysis

The molecular structure of terpyridine derivatives can be significantly influenced by the substituents at the 4'-position. For instance, the introduction of a bulky tert-butyl group at the 4'-position of terpyridine leads to a ligand that exhibits both solubilizing and steric effects. This modification prevents the typical face-to-face π-interactions seen in simple terpyridine ligands, resulting in a unique packing in the solid state characterized by CH···N hydrogen bonds and weak CH···π contacts .

Chemical Reactions Analysis

Terpyridine derivatives can engage in a variety of chemical reactions, particularly the formation of complexes with transition metals. The presence of a carboxylic acid group at the 4'-position does not hinder the metal-binding properties of the terpyridine ligand. Instead, it offers an additional site for coordination or further chemical modification. The synthesis of homoleptic and heteroleptic complexes with metals such as iron, cobalt, zinc, and ruthenium has been described, demonstrating the versatility of these ligands in coordination chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of terpyridine derivatives are influenced by the nature of the substituents attached to the terpyridine core. For example, the introduction of electron-releasing groups like the tert-butyl group can affect the redox properties of the resulting metal complexes, as evidenced by cyclic voltammetric data. The crystal structures of metal complexes with substituted terpyridines reveal that the substituents can significantly alter the packing and overall structure of the complexes, which can have implications for their physical properties and potential applications .

Scientific Research Applications

Macromolecular Chemistry and Nanoscience

[2,2':6',2''-Terpyridine]-4'-carboxylic acid is used in macromolecular chemistry and nanoscience. The functionalization of terpyridine at the 4'-position allows the introduction of various groups like amines, carboxylic acids, and alkoxy-chains. These modifications have been used to visualize ordered monolayers on highly oriented pyrolytic graphite using scanning tunneling microscopy (STM) (Andres et al., 2003).

Chemosensors

[2,2':6',2''-Terpyridine]-4'-carboxylic acid derivatives have been used in the synthesis of chemosensors for metal ions. A notable application is in the detection of cadmium ions, where these compounds show chelation-enhanced fluorescence effects. Such sensors have demonstrated good selectivity for Cd(II) ions over other metal ions (Luo et al., 2007).

Dye-Sensitisers in Solar Cells

Carboxylic acid-functionalized ruthenium complexes, which include [2,2':6',2''-Terpyridine]-4'-carboxylic acid, have been synthesized and used as dye-sensitisers in solar cells. These complexes demonstrated improved performance in devices, highlighting their potential in photovoltaic applications (Duprez et al., 2007).

Metallosupramolecular Chemistry

The compound has been used in the development of metallosupramolecular analogues of dicarboxylic acids. This involves using ruthenium(II) complexes of 2,2':6',2''-terpyridine-4'-carboxylic acid to create expanded ligands, which have potential applications in designing new supramolecular structures (Constable et al., 2007).

Supramolecular Assemblies

The chiral supramolecular self-assembly of [2,2':6',2''-Terpyridine]-4'-carboxylic acid molecules on metal surfaces, such as Cu(111), has been investigated. These assemblies offer insights into the formation of chiral molecular domains and potential applications in molecular electronics and nanotechnology (Jiang et al., 2016).

Future Directions

2,2′:6′,2″-Terpyridine motifs and their complexes have attracted the increasing attention of materials chemists due to their applications in several fields, for instance, photovoltaic devices, DNA binders, sensors, photosensitizers, molecular chemistry, medicinal chemistry, and metal-organic framework (MOF) construction . Their complexes with transition metals, in particular, can lead to unique photo-luminescence, catalysis, sensor properties, and quite promising tumor-inhibiting activities .

properties

IUPAC Name

2,6-dipyridin-2-ylpyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N3O2/c20-16(21)11-9-14(12-5-1-3-7-17-12)19-15(10-11)13-6-2-4-8-18-13/h1-10H,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYTWXMBGOUJDHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=CC(=CC(=N2)C3=CC=CC=N3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40376418
Record name [1~2~,2~2~:2~6~,3~2~-Terpyridine]-2~4~-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40376418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2,2':6',2''-Terpyridine]-4'-carboxylic acid

CAS RN

148332-36-9
Record name [1~2~,2~2~:2~6~,3~2~-Terpyridine]-2~4~-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40376418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2':6',2''-Terpyridine-4'-carboxylic Acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
204
Citations
EC Constable, EL Dunphy, CE Housecroft… - Dalton …, 2007 - pubs.rsc.org
Ligands in which multiple metal-binding domains are linked by a metal-containing moiety rather than a conventional organic group are described as “expanded ligands”. The use of 4,4…
Number of citations: 81 pubs.rsc.org
N Zhang, J Yang, RX Hu… - … für anorganische und …, 2013 - Wiley Online Library
Seven complexes, [Ln(ctpy)(NO 3 ) 2 ] n and M(ctpy) 2 ·4H 2 O [Ln = Gd (1), Dy (2), Er (3); M = Co (4), Ni (5), Cu (6), Zn (7)] with the ligand 2, 2′:6′,2′′‐terpyridine‐4′‐carboxylic …
Number of citations: 14 onlinelibrary.wiley.com
C Mikel, PG Potvin - Polyhedron, 2002 - Elsevier
The new ligand 4-carboxy-4′-p-tolyl-2,2′:6′,2′′-terpyridine (HttpyA) was prepared in complexed form via the methyl ester (ttpyE), which was elaborated from methyl isonicotinate …
Number of citations: 55 www.sciencedirect.com
P Thuéry, J Harrowfield - Inorganic Chemistry, 2022 - ACS Publications
The zwitterionic complex formed by Ni II and 2,2′:6′,2″-terpyridine-4′-carboxylate, Ni(tpyc) 2 , has been used as a coligand with a diverse group of polycarboxylates in uranyl ion …
Number of citations: 8 pubs.acs.org
P Thuéry, J Harrowfield - CrystEngComm, 2021 - pubs.rsc.org
2,2′:6′,2′′-Terpyridine-4′-carboxylic acid (tpycH) has been used as a ligand in the synthesis of four uranyl ion complexes under solvo-hydrothermal conditions. The homometallic …
Number of citations: 7 pubs.rsc.org
V Duprez, M Biancardo, FC Krebs - Solar energy materials and solar cells, 2007 - Elsevier
A series of ruthenium complexes with and without TiO 2 anchoring carboxylic acid groups have been synthesised and characterised using nuclear magnetic resonance (NMR), UV–vis …
Number of citations: 36 www.sciencedirect.com
P Thuéry, J Harrowfield - European Journal of Inorganic …, 2022 - Wiley Online Library
2,2′ : 6′,2“‐Terpyridine‐4′‐carboxylic acid (tpycH) reacts with uranyl cations under solvo‐hydrothermal conditions to give [UO 2 (tpyc) 2 ] ⋅ 2H 2 O (1), a monoperiodic polymer …
Q Wang, Z Li, J Dong, X Wang, T Xia, Y He… - Journal of Solid State …, 2023 - Elsevier
For the past few years, the transformation of single crystal to single crystal in the field of metal-organic supramolecular complexes has aroused researchers’ extensive interest. The …
Number of citations: 2 www.sciencedirect.com
D Jiang, Y Lu, J Ling, X Leng, X Liu… - Surface Review and …, 2016 - World Scientific
In this paper, large-area chiral supramolecular self-assembly of 2,2’:6’,2”-terpyridine-4’-carboxylic acid (C 1 6 H 1 1 N 3 O 2 ; Y) molecules on Cu(111) is studied using scanning …
Number of citations: 3 www.worldscientific.com
Y Hu, W Li, Y Lu, Z Wang, X Leng, Q Liao… - Surface Review and …, 2017 - World Scientific
The self-assembly structures of 2,2 ′ :6 ′ ,2 ′ ′ -terpyridine-4 ′ -carboxylic acid (C 1 6 H 1 1 N 3 O 2 ; Y N ) molecules and 3,5-diphenylbenzoic acid (C 1 9 H 1 4 O 2 ; Y C ) …
Number of citations: 1 www.worldscientific.com

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